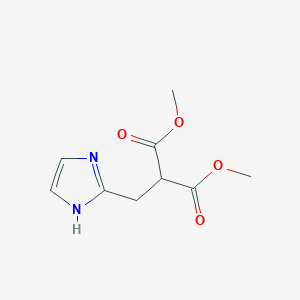

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate

Description

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate (CAS MFCD32065687) is a malonate derivative featuring an imidazole moiety attached to the malonate core via a methylene bridge. It is synthesized with high purity (96%) and serves as a versatile intermediate in coordination chemistry and pharmaceutical research. Notably, it forms platinum complexes with cisplatin-like cytotoxicity, as demonstrated in studies evaluating its role in anticancer drug development . The compound’s structural uniqueness lies in the electron-rich imidazole ring, which influences its reactivity and biological activity.

Properties

IUPAC Name |

dimethyl 2-(1H-imidazol-2-ylmethyl)propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHJAYGJMPRNLDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=CN1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate typically involves the reaction of imidazole derivatives with malonate esters. One common method includes the alkylation of dimethyl malonate with 2-(chloromethyl)imidazole under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene group adjacent to the imidazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or THF.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the methylene position .

Scientific Research Applications

Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. This coordination can disrupt the normal function of the enzyme, leading to various biological effects . Additionally, the compound may interact with nucleic acids and proteins, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Malonate derivatives bearing heterocyclic groups exhibit distinct physicochemical and biological properties. Key examples include:

Key Observations :

- The imidazole-containing malonate (target compound) lacks stereochemical data but shows high chemical purity, unlike the benzothiophen/benzothiazol derivatives, which exhibit high stereochemical purity (>99%) due to asymmetric synthesis conditions .

- Substituents like anthracenylmethylene enhance fluorescence properties, whereas imidazolylmethyl groups favor metal coordination .

Malonate Esters with Varying Alkyl Groups

The choice of ester groups (methyl vs. ethyl) and substituent positions significantly impacts reactivity and physical properties:

Key Observations :

Imidazole-Containing Derivatives

Imidazole-based malonates are compared with non-malonate imidazole compounds:

Key Observations :

- The target compound’s methanol solubility contrasts with the insolubility of 2-(1H-imidazol-2-yl)-1H-perimidine, attributed to differences in conjugation and hydrogen bonding .

- The malonate backbone enhances flexibility, enabling coordination chemistry applications, unlike rigid aromatic frameworks .

Substituent Effects on Molecular Properties

Comparative bond length data from crystallographic studies:

| Compound Name | Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|

| Dimethyl 2-(aminomethylene)malonate | C=N | 1.32 | |

| Dimethyl 2-(imidazolylmethyl)malonate | C-N (imidazole) | 1.38 (avg) |

Key Observations :

- The shorter C=N bond in aminomethylene malonate indicates stronger electron delocalization compared to the C-N bonds in the imidazole derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.